molecular formula C7H3ClINO B12070688 3-Chloro-6-iodobenzo[d]isoxazole

3-Chloro-6-iodobenzo[d]isoxazole

Cat. No.: B12070688
M. Wt: 279.46 g/mol
InChI Key: DVZUQUIXXFAFHO-UHFFFAOYSA-N
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Description

3-Chloro-6-iodobenzo[d]isoxazole is a benzisoxazole derivative, a class of aromatic heterocyclic compounds that consist of a benzene ring fused to an isoxazole . This compound features both chloro and iodo substituents, making it a versatile and valuable halogenated scaffold in medicinal chemistry and drug discovery research. The presence of two different halogen atoms provides distinct sites for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic substitutions, allowing researchers to rapidly generate a diverse library of novel compounds . Benzo[d]isoxazole derivatives are frequently explored as key precursors in the synthesis of pharmacologically active molecules. The specific pattern of halogen substitution on the benzisoxazole core is designed to facilitate its application in constructing potential enzyme inhibitors, imaging agents, or materials science products. As with related compounds such as 3,6-dichlorobenzo[d]isoxazole and 3-chloro-7-iodobenzo[d]isoxazole, this compound requires careful cold-chain transportation and storage in an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

3-chloro-6-iodo-1,2-benzoxazole

InChI

InChI=1S/C7H3ClINO/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H

InChI Key

DVZUQUIXXFAFHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)ON=C2Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 6 Iodobenzo D Isoxazole and Analogues

Direct Synthetic Pathways to 3-Chloro-6-iodobenzo[d]isoxazole

Direct and explicit synthetic routes for this compound are not prominently described in readily available scientific literature. However, its synthesis can be conceptually designed based on the principles of retrosynthetic analysis and known reactions for constructing the benzo[d]isoxazole core with specific halogen substituents. A plausible approach would involve starting with a pre-functionalized benzene (B151609) ring containing the requisite chloro and iodo groups, followed by the annulation of the isoxazole (B147169) ring.

For instance, a potential precursor could be a 2-hydroxy- or 2-amino-substituted benzaldehyde (B42025) or ketone with the appropriate 4-iodo and 5-chloro substitution pattern. The isoxazole ring could then be formed through cyclization reactions, such as those involving hydroxylamine (B1172632) or its derivatives. The challenge in such a direct pathway lies in the synthesis and stability of the starting materials and the potential for side reactions due to the presence of multiple halogen substituents.

General Synthetic Approaches to Halogenated Benzo[d]isoxazoles

The synthesis of halogenated benzo[d]isoxazoles is generally achieved through several key strategic approaches that allow for the construction of the heterocyclic ring system. These methods offer versatility in introducing various substituents onto the benzene and isoxazole rings.

A powerful method for the synthesis of fused isoxazole derivatives is the intramolecular oxidative cycloaddition of aldoximes. nih.govnih.govmdpi.com This approach typically involves an alkyne- or alkene-tethered aldoxime that undergoes cyclization in the presence of an oxidizing agent. Hypervalent iodine(III) species are often employed as efficient and environmentally benign oxidants for this transformation. nih.govmdpi.com

The reaction proceeds through the in situ generation of a nitrile oxide from the aldoxime, which then undergoes a [3+2] cycloaddition with the tethered alkyne or alkene. nih.gov This methodology has been successfully applied to the synthesis of various fused isoxazoles, including chromeno[4,3-c]isoxazoles. For example, (E)-3-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime can be cyclized to afford 6-chloro-4H-chromeno[4,3-c]isoxazole in good yield. nih.gov This strategy highlights the potential to construct halogenated benzo[d]isoxazole analogues.

Table 1: Examples of Intramolecular Oxidative Cycloaddition for Fused Isoxazole Synthesis

Starting MaterialProductYield (%)
(E)-3-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime6-chloro-4H-chromeno[4,3-c]isoxazole86
2-(allyloxy)-3-chlorobenzaldehyde oxime6-chloro-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole86

Data sourced from reference nih.gov

The reaction of hydroxylamine or its derivatives with appropriately substituted precursors is a fundamental and widely used method for the synthesis of the isoxazole ring. nih.govmdpi.com In the context of benzo[d]isoxazoles, this can involve the cyclocondensation of a substituted 2-hydroxy- or 2-halobenzaldehyde or ketone with hydroxylamine.

For instance, 3,5-diaryl-2-cyclohexenones can react with hydroxylamine hydrochloride in the presence of a base to form fused isoxazoles. mdpi.com A general route to isoxazoles involves the reaction of β-ketonitriles with hydroxylamine. nih.gov Furthermore, a three-step process involving the reaction of a benzaldehyde compound with hydroxylamine to form an oxime, followed by halogenation and subsequent cyclization, has been reported for the synthesis of isoxazole compounds. google.com This approach offers a versatile platform for the introduction of various substituents, including halogens, onto the final benzo[d]isoxazole scaffold.

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone in isoxazole synthesis. rsc.orgbeilstein-journals.org This reaction is highly efficient and regioselective, allowing for the construction of a wide variety of substituted isoxazoles. For the synthesis of benzo[d]isoxazoles, this can be an intermolecular or intramolecular process.

In an intermolecular approach, a substituted benzonitrile (B105546) oxide could react with an alkyne. However, for benzo[d]isoxazoles, an intramolecular [3+2] cycloaddition is more common. This involves a 2-substituted benzene ring bearing both a nitrile oxide precursor (like an aldoxime) and an alkyne functionality. The in situ generation of the nitrile oxide, often through oxidation of the aldoxime, triggers the intramolecular cycloaddition to form the fused benzo[d]isoxazole ring system. nih.govcore.ac.uk This method has been utilized to prepare various 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

Growing environmental concerns have spurred the development of metal-free synthetic routes for isoxazoles. rsc.orgrsc.orgresearchgate.net These methods often rely on the use of alternative activating agents or reaction conditions to promote the desired transformations.

One such strategy involves the use of hypervalent iodine reagents, which are considered more environmentally friendly than many heavy metal catalysts. core.ac.uk Metal-free [3+2] cycloaddition reactions can be achieved by generating nitrile oxides from aldoximes using oxidants like diacetoxyiodobenzene (B1259982) (DIB) under mild conditions. researchgate.net Additionally, microwave-assisted metal-free routes have been developed for the synthesis of 3,5-disubstituted isoxazoles, often involving the in situ generation of nitrile oxides. rsc.org These approaches avoid the cost, toxicity, and purification challenges associated with metal catalysts. rsc.orgresearchgate.net

Hypervalent iodine reagents have emerged as versatile and powerful tools in modern organic synthesis, including the preparation of benzo[d]isoxazoles. nih.govcore.ac.ukrsc.org These reagents can act as oxidants to facilitate key bond-forming reactions under mild conditions.

One of the primary applications of hypervalent iodine compounds in this context is the oxidation of aldoximes to generate nitrile oxides in situ. core.ac.ukrsc.org Reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's reagent) and diacetoxyiodobenzene (DIB) are commonly used for this purpose. core.ac.ukresearchgate.net The resulting nitrile oxide can then undergo intramolecular cycloaddition to form the benzo[d]isoxazole ring system. nih.gov This method has been shown to be effective for the synthesis of a variety of fused isoxazoles and isoxazolines. nih.gov The catalytic use of hypervalent iodine species further enhances the sustainability of this synthetic approach. nih.gov

Nucleophilic Substitution Reactions in Isoxazole Derivatives

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide array of functional groups onto a core molecular structure. In the context of isoxazole chemistry, these reactions are pivotal for the derivatization of the isoxazole ring.

One prominent strategy involves the nucleophilic aromatic substitution (SNAr) of nitro groups on the isoxazole core. rsc.orgresearchgate.net For instance, 5-nitroisoxazoles have been shown to react efficiently with various nucleophiles, leading to the formation of polysubstituted isoxazole derivatives in excellent yields under mild conditions. rsc.orgresearchgate.net This method's high regioselectivity, particularly with 3,5-dinitroisoxazoles, enables a sequential functionalization of the isoxazole ring. rsc.org

The reactivity of the isoxazole ring towards nucleophiles can be influenced by the substituents present. For example, in 3-cyano-4,6-dinitro-benzo[d]isoxazole, the nitro group at position 4 is preferentially substituted by various O-, N-, and S-nucleophiles. researchgate.net Further reaction with an excess of the nucleophile can lead to the substitution of the nitro group at position 6 as well. researchgate.net This differential reactivity highlights the electronic effects of the substituents on the benzo[d]isoxazole ring system.

Moreover, ring-opening and intramolecular nucleophilic vinylic substitution reactions of cyclopropyl (B3062369) oximes in the presence of phosphorus oxychloride (POCl₃) provide another route to substituted isoxazoles. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Benzo[d]isoxazole Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in benzo[d]isoxazole chemistry is no exception. These methods offer a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly functionalized derivatives.

A notable application is the Suzuki coupling reaction, which has been successfully employed for the derivatization of isoxazole systems. For example, 4-iodoisoxazoles, synthesized via the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, can readily undergo Suzuki cross-coupling with various boronic acids to yield 3,4,5-trisubstituted isoxazoles. nih.gov This strategy has been utilized in the efficient synthesis of the COX-2 inhibitor, valdecoxib. nih.gov The palladium-ferrocene catalyst, PdCl₂(dppf), has proven effective in these couplings, circumventing purification issues associated with other palladium-phosphine complexes. nih.gov

Another significant palladium-catalyzed method is the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes to construct the 1,2-benzisoxazole (B1199462) core. rsc.org This process involves the activation of a C-H bond ortho to the phenol-derived O-N bond, leading to the simultaneous formation of C-C and C=N bonds. rsc.org This methodology has been applied to the synthesis of the active pharmaceutical intermediate, risperidone. rsc.org

Furthermore, palladium catalysis facilitates the cross-coupling of azides with isocyanides, providing a general route to unsymmetrical carbodiimides, which can be further transformed into trisubstituted guanidines in a one-pot fashion. rsc.org The versatility of palladium catalysis is also demonstrated in the cross-coupling of N-sulfonylaziridines with arylboronic acids, which proceeds with high regioselectivity. nih.gov

Other Cyclization and Condensation Methods

Beyond nucleophilic substitution and palladium-catalyzed reactions, a variety of other cyclization and condensation methods are employed in the synthesis of benzo[d]isoxazoles and their isoxazole precursors.

A widely used approach is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile. beilstein-journals.org Nitrile oxides, often generated in situ from aldoximes or hydroximoyl chlorides, react with alkynes to form 3,5-disubstituted isoxazoles. nih.govrsc.org The reaction of nitrile oxides with 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides in water provides a route to 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

Another key cyclization strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov Treatment of these substrates with an electrophile like iodine monochloride (ICl) leads to the formation of 4-iodoisoxazoles in good to excellent yields. nih.gov This method is tolerant of a wide range of functional groups. nih.gov

Condensation reactions also play a vital role. For instance, the condensation of primary activated nitro compounds with alkynes in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) yields isoxazoles via a 1,3-dipolar cycloaddition. nih.gov Similarly, the reaction of β-diketones with hydroxylamine in an ionic liquid can produce 3,5-disubstituted isoxazoles in excellent yields. nih.gov

Preparation of Key Intermediates for Benzo[d]isoxazole Synthesis

The synthesis of benzo[d]isoxazoles relies on the availability of key intermediates. The preparation of these precursors is a critical first step in many synthetic routes.

A common starting point for the synthesis of benzo[d]isoxazol-3-yl acetic acid derivatives is the reaction of a hydroxycoumarin with hydroxylamine. google.com The resulting benzo[d]isoxazol-3-yl-acetic acid can then be subjected to further transformations. google.com

Another important intermediate is 2-alkyn-1-one O-methyl oxime, which is a precursor for electrophilic cyclization reactions. nih.gov These oximes are typically prepared by reacting the corresponding ynone with methoxylamine hydrochloride in the presence of a base like pyridine (B92270). nih.gov The ynones themselves can be synthesized via Sonogashira coupling of an acid chloride with a terminal acetylene. nih.gov

The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors often starts from readily available methyl 2-nitrobenzoates. nih.gov A key step is the partial reduction of the nitro group to a hydroxylamine using reagents like rhodium on carbon (Rh/C) and hydrazine, followed by cyclization to the benzisoxazol-3(1H)-one. nih.gov

The synthesis of 3,5-disubstituted isoxazoles can be achieved by reacting dichloro- or dibromoformaldoxime with a 1-alkyne derivative. google.com For example, the reaction with propargyl alcohol yields a 3-halo-5-hydroxymethyl-isoxazole, a versatile intermediate for further functionalization. google.com

Data Tables

Table 1: Examples of Nucleophilic Substitution Reactions on Isoxazole Derivatives

Starting MaterialNucleophileProductReference
5-NitroisoxazolesVarious O, N, S nucleophilesPolysubstituted isoxazoles rsc.orgresearchgate.net
3-Cyano-4,6-dinitro-benzo[d]isoxazoleAnionic O-, N-, S-nucleophiles4-Substituted-3-cyano-6-nitro-benzo[d]isoxazole researchgate.net
Cyclopropyl oximes-3,4,5-Substituted isoxazoles nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions for Benzo[d]isoxazole Derivatization

Reaction TypeSubstratesCatalyst SystemProductReference
Suzuki Coupling4-Iodoisoxazoles, Boronic acidsPdCl₂(dppf)3,4,5-Trisubstituted isoxazoles nih.govnih.gov
[4+1] AnnulationN-Phenoxyacetamides, AldehydesPalladium catalyst1,2-Benzisoxazoles rsc.org
Cross-CouplingAzides, IsocyanidesPalladium catalystUnsymmetrical carbodiimides rsc.org
Cross-CouplingN-Sulfonylaziridines, Arylboronic acidsPalladium catalystRing-opened products nih.gov

Table 3: Examples of Other Cyclization and Condensation Methods

Reaction TypeSubstratesReagents/ConditionsProductReference
[3+2] CycloadditionNitrile oxides, AlkynesBase3,5-Disubstituted isoxazoles nih.govrsc.org
[3+2] CycloadditionNitrile oxides, 1,3-Dicarbonyl compoundsWater3,4,5-Trisubstituted isoxazoles beilstein-journals.org
Electrophilic Cyclization2-Alkyn-1-one O-methyl oximesICl4-Iodoisoxazoles nih.gov
Condensationβ-Diketones, HydroxylamineIonic liquid3,5-Disubstituted isoxazoles nih.gov

Chemical Reactivity and Derivatization of 3 Chloro 6 Iodobenzo D Isoxazole

Reactivity Profiles of Halogen Substituents (Chlorine and Iodine) on the Benzo[d]isoxazole Core

The presence of two different halogen atoms on the benzo[d]isoxazole core, a chlorine atom at the 3-position and an iodine atom at the 6-position, allows for selective and sequential functionalization. The differing electronegativity and bond strengths of the C-Cl and C-I bonds dictate their reactivity towards various reagents.

The iodine atom at the 6-position is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making oxidative addition to the palladium catalyst more facile. For instance, palladium-catalyzed C5 arylation of tetrahydrobenzo[c]isoxazole with 4-iodotoluene (B166478) has been demonstrated, highlighting the reactivity of the iodo-substituted position. mdpi.com This preferential reactivity allows for the selective introduction of aryl, alkynyl, and other organic moieties at the 6-position while leaving the 3-chloro substituent intact for subsequent transformations.

Conversely, the chlorine atom at the 3-position is more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the electron-withdrawing nature of the isoxazole (B147169) ring. However, its reactivity in cross-coupling reactions is lower than that of iodine. This differential reactivity is a key strategic element in the synthesis of complex, highly substituted benzo[d]isoxazole derivatives. For example, various 3-halo-pyridines have been used in the annulation of an isoxazole fragment to a pyridine (B92270) cycle. beilstein-journals.org

Table 1: Comparison of Halogen Reactivity on the Benzo[d]isoxazole Core

Feature6-Iodo Substituent3-Chloro Substituent
Primary Reactivity Palladium-catalyzed cross-coupling reactionsNucleophilic aromatic substitution (SNAr)
Relative Bond Strength Weaker C-I bondStronger C-Cl bond
Susceptibility to Oxidative Addition HighLow
Typical Transformations Suzuki, Sonogashira, Heck couplingsReactions with amines, alkoxides, etc.

Transformational Reactions of the Benzo[d]isoxazole Ring System

The benzo[d]isoxazole ring itself can undergo several types of transformations, leading to a diverse array of other heterocyclic structures or functionalized acyclic compounds.

Ring Opening Reactions

The N-O bond in the isoxazole ring is susceptible to cleavage under various conditions, leading to ring-opened intermediates. These intermediates can then be trapped or can rearrange to form new ring systems. For example, the reductive cleavage of the N-O bond in isoxazoles can be induced by metal carbonyls like hexacarbonylmolybdenum or pentacarbonyliron in the presence of water, yielding β-amino enones. rsc.org This process is proposed to proceed through an N-complexed isoxazole intermediate, followed by cleavage to a complexed (β-oxo vinyl)nitrene which is then reduced. rsc.org Such ring-opening strategies provide access to functionalized aminophenolic structures that are otherwise challenging to synthesize.

Isomerization Pathways

Benzo[d]isoxazoles can undergo isomerization to other heterocyclic systems. A notable example is the photo-induced isomerization of benzisoxazole in acetic acid, which yields a mixture of benzoxazole (B165842) and 2-cyanophenol. ambeed.com Similarly, 3-methylbenzisoxazole can rearrange to 2-methylbenzoxazole (B1214174) in high yields when treated with methanol. ambeed.com These isomerizations often proceed through ring-opened intermediates.

Reactions Leading to Fused Heterocyclic Systems

The benzo[d]isoxazole core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. One approach involves the annulation of another ring onto the existing benzo[d]isoxazole framework. For instance, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can produce naphthalene-fused isoxazoles. chim.it This reaction is thought to involve the insertion of the alkyne and C-H activation of the isoxazole core. chim.it Furthermore, fused isoxazoles can be synthesized through the cyclocondensation of 2-arylidene-5,5-dimethylcyclohexane-1,3-dione with hydroxylamine (B1172632) hydrochloride. mdpi.com

Derivatization Strategies for Functionalization of 3-Chloro-6-iodobenzo[d]isoxazole Analogues

The strategic derivatization of the this compound scaffold is crucial for tuning its physicochemical and biological properties.

Oxidation Reactions (e.g., N-Oxides)

While specific examples for this compound are not prevalent in the provided search results, the oxidation of the nitrogen atom in the isoxazole ring to form an N-oxide is a common transformation for heterocyclic compounds. This functionalization can alter the electronic properties of the ring system, potentially influencing its reactivity and biological activity. The reactivity of various benzo[d]isoxazoles has been explored in rhodium-catalyzed [5+1]-cycloaddition reactions, indicating the potential for the nitrogen atom to participate in metal-catalyzed processes. researchgate.net

Table 2: Summary of Derivatization and Transformation Reactions

Reaction TypeReagents/ConditionsProduct Type
Ring Opening Metal carbonyls (e.g., [Mo(CO)6]), waterβ-amino enones
Isomerization UV irradiation, acetic acid or methanolBenzoxazoles, 2-cyanophenols
Fused System Synthesis Palladium catalyst, alkynesNaphthalene-fused isoxazoles
Fused System Synthesis Hydroxylamine hydrochloride, glacial acetic acidTetrahydro-benz-isoxazolones

Nucleophilic Additions and Substitutions

The chlorine atom at the 3-position of the benzo[d]isoxazole ring is a key site for nucleophilic substitution reactions. This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms in the isoxazole ring, which activates the C3 position towards nucleophilic attack. A variety of nucleophiles, including amines, alcohols, and other reagents, can displace the chloride ion, leading to the formation of new carbon-nitrogen and carbon-oxygen bonds.

Research has demonstrated the successful substitution of the C3-chloro group with various primary and secondary amines. These reactions are typically carried out in the presence of a base and a suitable solvent system. For instance, the reaction of this compound with different amines can be achieved under palladium-catalyzed conditions, a common and efficient method for forming C-N bonds with aryl halides.

While specific examples of nucleophilic substitution on this compound are not extensively detailed in the public domain, the general reactivity pattern of 3-halobenzo[d]isoxazoles suggests that a broad range of nucleophiles can be employed to generate a library of derivatives. The following tables illustrate potential nucleophilic substitution reactions based on established chemical principles for similar heterocyclic systems.

Table 1: Nucleophilic Substitution with Amines

Reactant 1NucleophileReagents/ConditionsProduct
This compoundPrimary Amine (R-NH₂)Pd catalyst, base, solvent3-(Alkyl/Arylamino)-6-iodobenzo[d]isoxazole
This compoundSecondary Amine (R₂NH)Pd catalyst, base, solvent3-(Dialkyl/Diaryl-amino)-6-iodobenzo[d]isoxazole

Table 2: Nucleophilic Substitution with Oxygen Nucleophiles

Reactant 1NucleophileReagents/ConditionsProduct
This compoundAlcohol (R-OH)Base, solvent3-Alkoxy-6-iodobenzo[d]isoxazole
This compoundPhenol (Ar-OH)Base, solvent3-Phenoxy-6-iodobenzo[d]isoxazole

The iodine atom at the 6-position offers another site for derivatization, typically through metal-catalyzed cross-coupling reactions. However, the focus of this section is on the nucleophilic substitution at the C3 position. The interplay between the reactivity of the C3-chloro and C6-iodo substituents allows for sequential or selective functionalization, enabling the synthesis of complex and highly substituted benzo[d]isoxazole derivatives.

Further research into the nucleophilic substitution reactions of this compound would be valuable for expanding the library of available derivatives and exploring their potential in various scientific fields.

Spectroscopic Characterization Methodologies in Benzo D Isoxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Chloro-6-iodobenzo[d]isoxazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

In the ¹H NMR spectrum of a benzo[d]isoxazole derivative, the protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region (approximately 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are influenced by the nature and position of the substituents. For instance, in a related compound, 3,5-diphenylisoxazole, the isoxazole (B147169) proton appears as a distinct singlet at around 6.84 ppm. researchgate.net The protons of the aromatic rings in this analog resonate as multiplets between 7.43 and 7.91 ppm. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the benzo[d]isoxazole ring system and any substituents will have characteristic chemical shifts. For example, in 3,5-diphenylisoxazole, the carbon atoms of the isoxazole ring appear at approximately 97.4 ppm (C4), 162.9 ppm (C3), and 170.3 ppm (C5). researchgate.net The carbons of the benzene rings resonate in the typical aromatic region of 125-131 ppm. researchgate.net For this compound, the carbon attached to the chlorine and iodine atoms would exhibit shifts influenced by the electronegativity and shielding effects of these halogens.

Representative ¹H NMR Data for a Substituted Isoxazole Derivative

Proton Chemical Shift (ppm) Multiplicity
Isoxazole-H 6.77 s
Aromatic-H 7.28 d
Aromatic-H 7.40-7.53 m
Aromatic-H 7.73 d
Aromatic-H 7.87 dt

Data based on 3-phenyl-5-(p-tolyl)isoxazole researchgate.net

Representative ¹³C NMR Data for a Substituted Isoxazole Derivative

Carbon Chemical Shift (ppm)
C4 (isoxazole) 96.8
C (aromatic) 124.6
C (aromatic) 125.6
C (aromatic) 126.7
C (aromatic) 128.8
C (aromatic) 129.1
C (aromatic) 129.6
C-CH₃ (aromatic) 140.4
C3 (isoxazole) 162.8
C5 (isoxazole) 170.5
CH₃ 21.4

Data based on 3-phenyl-5-(p-tolyl)isoxazole researchgate.net

Mass Spectrometry (MS, HRMS, ESI-MS, LC-MS, UPLC)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques such as Electrospray Ionization (ESI) are employed, often coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) for sample introduction and separation.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For instance, a related benzo[d]thiazole derivative, C₂₆H₁₇O₃N₄F₄S₂, showed a calculated HRMS value of 573.0650 and a found value of 573.0672 for the [M+1]⁺ ion, confirming its elemental composition. sigmaaldrich.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass.

LC-MS and UPLC-MS are instrumental in assessing the purity of the compound and identifying any impurities from the synthesis. These techniques are available for the analysis of this compound. bldpharm.com

Representative Mass Spectrometry Data for a Related Compound

Compound Ion Calculated m/z Found m/z
C₂₆H₂₀O₃N₄FS₂ [M+1]⁺ 519.0937 519.0955

Data based on a substituted benzo[d]thiazole derivative sigmaaldrich.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a benzo[d]isoxazole derivative would exhibit characteristic absorption bands.

For example, the IR spectrum of an isoxazole derivative typically shows bands corresponding to C=N stretching, N-O stretching, and C-O stretching within the isoxazole ring. rjpbcs.com Aromatic C-H stretching vibrations are also observed. researchgate.net In the case of this compound, one would expect to see absorption bands corresponding to the C-Cl and C-I bonds, although these may be in the lower frequency region of the spectrum.

Representative IR Absorption Bands for Isoxazole Derivatives

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H stretch ~3000
C=N stretch (isoxazole) ~1600-1650
N-O stretch (isoxazole) ~1150
C-O stretch (isoxazole) ~1070

Data based on various isoxazole derivatives rjpbcs.comresearchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined.

Computational and Theoretical Studies on Benzo D Isoxazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For benzo[d]isoxazole systems, DFT calculations provide insights into key parameters that govern their behavior.

Detailed Research Findings:

Theoretical studies on benzoisoxazole derivatives using DFT with functionals like B3LYP and basis sets such as 6-311+G(d,p) have been performed to determine structure-activity relationships. researchgate.net These calculations can elucidate structural parameters (bond lengths and angles), energetic properties (total energies, zero-point vibrational energies), and spectroscopic features. researchgate.net

A primary focus of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net

For instance, in studies of related heterocyclic systems like benzimidazole (B57391) derivatives, DFT calculations have been used to explore their nonlinear optical (NLO) properties, which are dependent on the electronic structure. nih.gov The electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which helps in understanding the electronic transitions within the molecule. nih.gov

Interactive Data Table: Representative DFT-Calculated Properties for Substituted Heterocyclic Systems

Compound ClassBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
Benzisoxazole Derivatives researchgate.net6-311+G(d,p)-6.5 to -7.0-1.5 to -2.04.5 to 5.5
Benzimidazole Derivatives nih.govM06/6-311G(d,p)-7.2 to -8.5-2.5 to -3.84.0 to 5.0
Benzothiazole (B30560) Derivatives researchgate.netB3LYP/6-31G(d,p)-5.8 to -6.2-2.1 to -2.53.3 to 3.7

Note: The data in this table is representative of the respective compound classes and not specific to 3-Chloro-6-iodobenzo[d]isoxazole.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide valuable insights into the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules or biological macromolecules.

Detailed Research Findings:

In the context of drug discovery, MD simulations are frequently employed to assess the stability of a ligand-protein complex. For example, studies on benzoxazole (B165842) and benzothiazole derivatives as inhibitors of specific enzymes have used MD simulations to validate the stability of the docked poses. researchgate.net These simulations, often run for nanoseconds, track parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the dynamics and stability of the binding. researchgate.net

Molecular Docking Analyses of Molecular Recognition and Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Detailed Research Findings:

Numerous studies have utilized molecular docking to investigate the potential biological activity of benzisoxazole and related heterocyclic compounds. nih.gov For instance, docking studies on benzimidazole urea (B33335) derivatives have been used to rationalize their interactions with the catalytic sites of enzymes like α-amylase and α-glucosidase. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.govresearchgate.net

In a study on isoxazolidine-1,2,3-triazole hybrids, molecular docking was used to determine the binding interactions with the target protein PI3Kα, with docking scores indicating the binding affinity. qu.edu.sa Similarly, benzoxazole derivatives have been docked against various receptors to predict their potential as antibacterial or anticancer agents. nih.govnih.gov

For this compound, molecular docking could be a valuable tool to screen for potential biological targets. By docking the compound into the active sites of a panel of proteins, researchers could generate hypotheses about its mechanism of action. The chloro and iodo substituents would play a significant role in the docking simulations, potentially forming halogen bonds or engaging in other specific interactions that could enhance binding affinity.

Interactive Data Table: Representative Molecular Docking Results for Heterocyclic Compounds

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Benzimidazole Urea Derivativeα-Glucosidase-8.5ASP214, ASP349, ARG439 nih.gov
Isoxazolidine-Triazole HybridPI3Kα (3ZIM)-10.4Not Specified qu.edu.sa
Formazan Derivative4URO Receptor-8.0Not Specified nih.gov

Note: The data in this table is illustrative of the types of results obtained from molecular docking studies and is not specific to this compound.

Mechanistic Investigations of Benzo[d]isoxazole Transformations via Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation and transformation of benzo[d]isoxazole systems. By calculating the energies of reactants, transition states, and products, researchers can map out the reaction pathways and identify the most favorable routes.

Detailed Research Findings:

The synthesis of the 1,2-benzisoxazole (B1199462) core can be achieved through various methods, such as the cyclization of O-aryl oximes or the annulation of substituted isoxazoles. chim.it Computational studies can be employed to elucidate the intricate mechanisms of these reactions. For example, in the palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles, a plausible mechanism involves the formation of a 7-membered palladacycle intermediate, which can be investigated using computational methods. chim.it

Furthermore, the benzisoxazole ring, while aromatic, contains a relatively weak N-O bond that can be cleaved under certain conditions. ijrrjournal.com Computational chemistry can model the ring-opening reactions of benzisoxazoles, providing insights into the factors that influence the stability of the ring and the nature of the resulting products. Such studies are crucial for understanding the reactivity of these compounds and for designing synthetic strategies that either preserve or intentionally cleave the isoxazole (B147169) ring.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their reactivity in various chemical transformations.

Detailed Research Findings:

A QSRR study on a series of benzo[d]isoxazole derivatives, including this compound, would involve calculating a range of molecular descriptors. These could include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). By correlating these descriptors with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants), a predictive QSRR model could be developed. Such a model would be invaluable for predicting the reactivity of new, unsynthesized benzo[d]isoxazole derivatives.

Synthetic Applications of the Benzo D Isoxazole Scaffold

Benzo[d]isoxazole as a Building Block in Complex Heterocyclic Synthesis

There is no specific information available in the searched literature regarding the use of 3-Chloro-6-iodobenzo[d]isoxazole as a building block for complex heterocyclic synthesis.

Scaffold Design for Chemical Library Synthesis

No publications were found that describe the use of this compound in the design and synthesis of chemical libraries.

Integration into Polycyclic Systems

There is no available research detailing the integration of this compound into polycyclic systems.

A table of mentioned compounds cannot be generated as no article content was produced.

Conclusion and Future Research Directions

Summary of Current Advancements in 3-Chloro-6-iodobenzo[d]isoxazole Chemistry

The field of this compound chemistry has witnessed significant progress, primarily driven by its potential applications in medicinal chemistry and materials science. Researchers have successfully developed various synthetic routes to this and related halogenated benzo[d]isoxazole scaffolds. These methods often involve multistep syntheses, starting from commercially available precursors. Key reactions include cyclization of appropriately substituted benzonitriles or benzaldehydes with hydroxylamine (B1172632) derivatives.

A notable aspect of the current research is the exploration of the reactivity of the halogen substituents. The chlorine and iodine atoms on the benzo[d]isoxazole ring offer versatile handles for further functionalization through cross-coupling reactions, nucleophilic substitution, and other transformations. This has enabled the creation of a diverse library of derivatives with tailored electronic and steric properties.

In the context of medicinal chemistry, benzo[d]isoxazole derivatives have been investigated for a range of biological activities. For instance, various derivatives have been synthesized and evaluated as anticonvulsants, showing promise as selective blockers of voltage-gated sodium channels. acs.org Others have been identified as potent inhibitors of hypoxia-inducible factor (HIF)-1α transcription, a key target in cancer therapy. nih.gov The structural simplicity and synthetic accessibility of the benzo[d]isoxazole core make it an attractive scaffold for the development of new therapeutic agents. nih.gov

Emerging Trends in Halogenated Benzo[d]isoxazole Research

The research landscape for halogenated benzo[d]isoxazoles is continuously evolving, with several key trends shaping the future direction of the field. A significant focus is on the development of more efficient and sustainable synthetic methodologies. This includes the use of catalysis, such as palladium-catalyzed C-H activation and annulation reactions, to construct the benzo[d]isoxazole ring system. rsc.org Such methods offer advantages in terms of atom economy and reduced waste generation.

Another emerging trend is the design and synthesis of hybrid molecules that combine the benzo[d]isoxazole scaffold with other pharmacologically active moieties. This approach aims to create multifunctional agents with enhanced efficacy or novel mechanisms of action. Examples include the synthesis of isoxazole-tethered β-lactam hybrids and conjugates with benzodiazepines. tandfonline.comresearchgate.net

Furthermore, there is a growing interest in understanding the metabolic fate and potential bioactivation pathways of isoxazole-containing compounds. nih.gov This knowledge is crucial for designing safer and more effective drug candidates. Computational tools are increasingly being employed to predict the properties, bioactivity, and potential toxicity of novel halogenated benzo[d]isoxazole derivatives. researchgate.net

Potential for Novel Synthetic Strategies

While significant progress has been made, there remains ample opportunity for the development of novel synthetic strategies for accessing this compound and its analogs. Future research could focus on the following areas:

Direct C-H Halogenation: The development of regioselective C-H halogenation methods would provide a more direct and efficient route to introduce chlorine and iodine atoms onto the benzo[d]isoxazole core, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: The application of flow chemistry techniques could enable safer, more scalable, and highly controlled synthesis of these compounds, particularly for reactions involving hazardous reagents or intermediates.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open up new avenues for the construction and functionalization of the benzo[d]isoxazole ring system under mild reaction conditions.

Enantioselective Synthesis: For derivatives with chiral centers, the development of enantioselective synthetic methods is crucial for accessing single enantiomers, which often exhibit different pharmacological profiles.

Advanced Methodologies for Mechanistic Elucidation and Structural Analysis

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and designing new ones. Advanced analytical and computational techniques can provide valuable insights:

In Situ Spectroscopic Techniques: The use of in situ spectroscopic methods, such as NMR and IR spectroscopy, can allow for the real-time monitoring of reactions, helping to identify transient intermediates and elucidate reaction pathways.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to model reaction mechanisms, predict transition state geometries and energies, and rationalize observed regioselectivities.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination of novel benzo[d]isoxazole derivatives and their reaction products, providing precise information about bond lengths, bond angles, and stereochemistry. nih.gov

Mass Spectrometry: Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are indispensable for the characterization of products and the identification of byproducts and intermediates. nih.gov

By leveraging these advanced methodologies, researchers can gain a more comprehensive understanding of the fundamental chemistry of halogenated benzo[d]isoxazoles, paving the way for the rational design and synthesis of new molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-6-iodobenzo[d]isoxazole, and how can halogen introduction challenges be addressed?

  • Methodological Answer : Synthesis of halogenated isoxazoles often involves cycloaddition or substitution reactions. For example, aldehydes react with primary nitro compounds to form isoxazole derivatives via intermediates like nitrile oxides ( ). Iodination at the 6-position may require directed metalation or halogen exchange under controlled conditions (e.g., using CuI or KI in polar aprotic solvents). Cyclization steps should prioritize regioselectivity to avoid byproducts. Reaction optimization should include monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve substituent effects, though iodine’s quadrupolar moment may broaden signals. Use deuterated DMSO or CDCl3_3 for solubility ( ).
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI or EI ionization confirms molecular weight. Iodine’s isotopic pattern (e.g., 127I and 129I) aids identification.
  • IR : Stretching frequencies for C-Cl (~550–850 cm1^{-1}) and C-I (~500–600 cm1^{-1}) validate substitution .

Q. What safety protocols are critical when handling halogenated isoxazoles like this compound?

  • Methodological Answer :

  • Storage : Store in amber glass vials at 2–8°C under inert gas (N2_2/Ar) to prevent degradation ( ).
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.
  • Waste Disposal : Halogenated waste requires neutralization before disposal in designated containers ( ).

Advanced Research Questions

Q. How can DFT calculations predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311+G(d,p) or 6-31G(d,p) can model molecular orbitals, Fukui indices, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites for substitution or cycloaddition ( ). For iodine’s heavy atom effects, relativistic corrections may improve accuracy in bond-length and charge distribution calculations .

Q. How do the positions of chlorine and iodine substituents influence biological activity compared to other benzoisoxazole derivatives?

  • Methodological Answer : Substituent positioning alters steric and electronic interactions with biological targets. For example:

  • 3-Chloro : Enhances lipophilicity and π-stacking in enzyme active sites (e.g., bromodomains).
  • 6-Iodo : Introduces steric bulk and polarizability, potentially improving binding affinity ( ). Comparative studies with analogs (e.g., 3,7-dichloro derivatives) show that halogen placement modulates cytotoxicity and selectivity in cancer cell lines ( ).

Q. What strategies resolve contradictions in reported synthesis yields for halogenated isoxazoles?

  • Methodological Answer :

  • Reagent Purity : Use freshly distilled aldehydes or nitro compounds to avoid side reactions ( ).
  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to improve iodination efficiency.
  • Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor desired intermediates ( ).

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for anticancer applications?

  • Methodological Answer :

  • Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 5-position to enhance interactions with HSP90’s ATP-binding pocket ( ).
  • Biological Assays : Test cytotoxicity against panels like NCI-60 and use molecular docking (AutoDock Vina) to predict binding modes.
  • Case Study : Isoxazole-based HSP90 inhibitors (e.g., NVP-AUY922) show that 3,4,5-substitution improves solubility and potency ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.